alpha-Phosphinylbenzyl alcohol
Description
Contextualization within the Field of Chiral Phosphorus Compounds and Chiral Alcohols
The significance of α-phosphinylbenzyl alcohols is deeply rooted in the principles of chirality. Both chiral phosphorus compounds and chiral alcohols are highly valued in asymmetric synthesis, where the control of stereochemistry is paramount. rsc.orgrroij.com
Chiral Phosphorus Compounds: The phosphorus atom in certain organophosphorus compounds can itself be a stereocenter, leading to P-chiral molecules. mdpi.com While the primary chirality in α-phosphinylbenzyl alcohols is at the carbon atom, their synthesis and reactions are often influenced by chiral auxiliaries or catalysts containing a stereogenic phosphorus center. rsc.orgnih.gov The development of chiral phosphorus ligands has been a major driving force in asymmetric catalysis. nih.gov
Chiral Alcohols: Chiral alcohols are fundamental building blocks in the synthesis of natural products and pharmaceuticals. rroij.comorganic-chemistry.org The hydroxyl group is a versatile functional handle that can be readily transformed into other functional groups. rroij.com The dual presence of a hydroxyl group and a phosphinyl group in α-phosphinylbenzyl alcohols provides two distinct points for chemical modification, enhancing their synthetic potential.
The synthesis of these chiral molecules often relies on stereoselective methods. rsc.org One of the most direct routes to α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a phosphite (B83602) to an aldehyde or ketone. tandfonline.comresearchgate.net The development of catalytic, enantioselective versions of this reaction has been a key area of research, enabling access to enantioenriched α-phosphinylbenzyl alcohols. organic-chemistry.orgrsc.org For instance, chiral catalysts based on aluminum, lanthanoids, and titanium have been successfully employed to achieve high yields and enantioselectivities. organic-chemistry.orgrsc.org
Significance as Advanced Building Blocks and Synthons in Organic Synthesis
Alpha-phosphinylbenzyl alcohols are not merely synthetic targets but are highly valued as synthons—a term in organic synthesis referring to a structural unit within a molecule that can be formed or assembled by known synthetic operations. youtube.comnih.gov Their utility stems from the diverse reactivity of the hydroxyl and phosphinyl groups.
The hydroxyl group can undergo typical alcohol reactions, such as oxidation to the corresponding α-ketophosphonates, which are themselves versatile precursors for other organophosphorus compounds. mdpi.com Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the α-carbon. This allows for the introduction of various functional groups, including amines, to generate α-aminophosphonates, another important class of biologically active compounds. tandfonline.commdpi.com
The phosphonate (B1237965) moiety can be hydrolyzed to the corresponding phosphonic acids, which are known to act as inhibitors for a wide range of enzymes due to their ability to mimic the transition state of substrate hydrolysis. researchgate.netnih.gov This makes α-phosphinylbenzyl alcohols valuable precursors for the synthesis of potential therapeutic agents. researchgate.net
The catalytic enantioselective Pudovik reaction stands out as a powerful method for preparing these building blocks. Research has demonstrated that chiral tethered bis(8-quinolinato) aluminum (TBOxAl) complexes can catalyze the addition of phosphites to aldehydes with high efficiency. organic-chemistry.org This method provides access to enantioenriched α-hydroxyphosphonates in high yields and with excellent enantioselectivity, often using low catalyst loadings and short reaction times. organic-chemistry.org
Below is a table summarizing the results of an enantioselective Pudovik reaction using a TBOxAl catalyst for the synthesis of an α-phosphinylbenzyl alcohol derivative.
| Aldehyde Substrate | Phosphite Reagent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Benzaldehyde (B42025) | Bis(2,2,2-trifluoroethyl) phosphite | 1 | 96 | 96 | organic-chemistry.org |
This table presents data for the reaction between benzaldehyde and bis(2,2,2-trifluoroethyl) phosphite catalyzed by a chiral TBOxAl complex, showcasing the high yield and enantioselectivity achievable.
Further research into the asymmetric Pudovik reaction has explored the use of tartrate-modified titanium(IV) alkoxides and binaphthol-modified lanthanoid alkoxides as catalysts. rsc.org The enantioselectivity of these reactions was found to be dependent on factors such as the solvent and the electronic properties of the aldehyde substrate. rsc.org
The versatility of α-phosphinylbenzyl alcohols as synthons is further highlighted by their use in the synthesis of phosphono-substituted heterocyclic compounds. nih.gov For example, α-formylvinylphosphonates, derived from related allylic alcohols, serve as precursors for various heterocyclic structures. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
4392-98-7 |
|---|---|
Molecular Formula |
C7H8O2P+ |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
[hydroxy(phenyl)methyl]-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5,7-8H/p+1 |
InChI Key |
FZFMLCXMZPZMAD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C(O)[PH+]=O |
Origin of Product |
United States |
Synthetic Methodologies for Alpha Phosphinylbenzyl Alcohol Derivatives
Conventional Approaches to α-Phosphinylbenzyl Alcohol Synthesis
Conventional methods for synthesizing α-phosphinylbenzyl alcohol derivatives have been well-established, providing reliable access to these core structures. These approaches typically involve the formation of the crucial carbon-phosphorus bond through nucleophilic addition reactions or by reacting phosphorus-based anions with suitable electrophiles.
Nucleophilic Additions to Carbonyl Compounds
A primary and widely utilized method for the synthesis of α-hydroxyphosphonates, a key class of α-phosphinylbenzyl alcohol derivatives, is the nucleophilic addition of phosphorus compounds to carbonyls. This reaction, often referred to as the Pudovik or Abramov reaction, involves the addition of a P-H bond from a dialkyl phosphite (B83602) or the addition of a trialkyl phosphite to an aldehyde or ketone. wikipedia.orgnih.govnih.gov
In the Pudovik reaction, a dialkyl phosphite adds to a carbonyl compound, typically an aldehyde like benzaldehyde (B42025), in the presence of a base. The base deprotonates the phosphite to form a more nucleophilic phosphorus species that subsequently attacks the carbonyl carbon. nih.gov The Abramov reaction is a related transformation using trialkyl phosphites. wikipedia.org These reactions are fundamental for creating the α-hydroxy phosphonate (B1237965) structure. nih.gov Various catalysts have been developed to promote this transformation under mild and efficient conditions. For instance, choline (B1196258) hydroxide (B78521) has been demonstrated as an effective basic ionic liquid catalyst for the hydrophosphonylation of a wide range of aldehydes, including aromatic and heterocyclic variants, under neat conditions. rsc.org
Another approach involves the use of Lewis acids or other catalysts to activate the carbonyl group. Catalysts such as CeCl₃·7H₂O and heteropolyacids have been reported to facilitate the addition of phosphites to aldehydes. nih.gov Green chemistry approaches have also been explored, utilizing catalysts like potassium carbonate or sodium carbonate under solvent-free conditions to improve the environmental profile of the synthesis. acgpubs.org
The table below summarizes the results for the synthesis of various α-hydroxyphosphonates via nucleophilic addition of diethyl phosphite to different aldehydes using a biosourced "Eco-MgZnOx" catalyst.
| Entry | Aldehyde | Product | Conversion (%) | Isolated Yield (%) |
| 1 | Benzaldehyde | 3a | 99 | 82 |
| 2 | 4-Chlorobenzaldehyde | 3b | 99 | 80 |
| 3 | 4-Nitrobenzaldehyde | 3c | 95 | 72 |
| 4 | 4-Methylbenzaldehyde | 3d | 99 | 85 |
| 5 | 4-Methoxybenzaldehyde | 3e | 99 | 90 |
| 6 | Hexanal | 3f | 99 | 84 |
| 7 | 2-Furaldehyde | 3j | 99 | 87 |
Reaction conditions: aldehyde (0.92 mmol), HP(O)(OEt)₂ (0.92 mmol), Eco-MgZnOx catalyst, 3 h, 50-70 °C, solventless. Data sourced from nih.gov.
Reactions Involving Phosphoryl Anions and Benzylic Electrophiles
An alternative strategy for constructing α-phosphinylbenzyl alcohol derivatives involves the reaction of a phosphoryl anion with a benzylic electrophile. This method relies on the generation of a carbanion α to a phosphorus center, which then reacts with an appropriate electrophile. More commonly, the reverse approach is taken where a phosphorus-centered anion (a phosphide (B1233454) or phosphinite anion) acts as the nucleophile, attacking a benzylic electrophile. mdpi.com
For instance, metal phosphides, generated by the deprotonation of secondary phosphines or H-phosphonates, can be alkylated with benzylic halides. mdpi.com While this is a general method for forming C-P bonds, its application to the direct synthesis of α-phosphinylbenzyl alcohols is less common than additions to carbonyls. A related concept is the phospha-Brook rearrangement, where an α-hydroxyphosphonate is deprotonated to form an alkoxide, which then rearranges to generate a carbanion that can be trapped by electrophiles. researchgate.netresearchgate.net This rearrangement provides a pathway to functionalize the benzylic position.
The reaction of metalated phosphine-borane complexes with electrophiles is a well-established method for creating tertiary phosphines with retention of configuration at the phosphorus atom. beilstein-journals.org This highlights the utility of phosphorus-centered anions in forming new C-P bonds.
Hydrophosphinylation and Related Addition Reactions
Hydrophosphinylation involves the addition of a P-H bond of a phosphinic acid or its ester across a carbon-carbon or carbon-oxygen double bond. The addition to an aldehyde, such as benzaldehyde, directly yields an α-hydroxy-H-phosphinate, which is a type of α-phosphinylbenzyl alcohol derivative. doi.org
This reaction has been shown to be effectively catalyzed by various systems. For example, the hydrophosphinylation of aldehydes can be promoted by catalysts to afford α-hydroxyphosphonates in high yields. organic-chemistry.org Lanthanide complexes have been found to catalyze the hydrophosphonylation of aromatic aldehydes efficiently at room temperature. organic-chemistry.org The development of catalytic systems is crucial for achieving high efficiency and selectivity in these addition reactions. mdpi.com
Asymmetric and Stereoselective Synthesis of Enantiopure α-Phosphinylbenzyl Alcohols
The biological significance of chiral α-phosphinylbenzyl alcohol derivatives has driven the development of asymmetric synthetic methods to access enantiomerically pure forms of these compounds. sioc-journal.cn These strategies largely fall into two categories: those employing chiral auxiliaries and those utilizing chiral catalysts.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliary-mediated synthesis is a classical approach to control stereochemistry. In this method, a chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the key bond-forming step. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.
A notable example is the diastereoselective hydrophosphonylation of aldehydes using a chiral H-phosphonate derived from a TADDOL auxiliary. researchgate.net This method has been used to prepare (R)-α-hydroxyphosphonic acids with high enantiomeric purity after the racemization-free removal of the chiral auxiliary. researchgate.net Similarly, chiral chelating imines derived from (R)-(-)-1-amino-1-phenyl-2-methoxyethane have been used to synthesize enantioenriched α-amino phosphonate diesters via nucleophilic addition of lithium diethyl phosphite. researchgate.net Although this example leads to amino derivatives, the principle of using a chiral auxiliary to control the addition to a C=X bond is directly relevant.
Asymmetric Catalytic Approaches
Asymmetric catalysis offers a more atom-economical and elegant approach to enantiopure compounds. This strategy relies on a small amount of a chiral catalyst to generate large quantities of a chiral product. Significant progress has been made in the catalytic asymmetric hydrophosphonylation of aldehydes. sioc-journal.cnacs.org
One of the most successful catalytic systems is the heterobimetallic complex formed from AlCl₃, LiCl, and (R)-BINOL (Al-Li-BINOL or ALB). This complex has been shown to be a highly effective catalyst for the asymmetric addition of phosphites to aldehydes, producing α-hydroxy phosphonates with high enantioselectivities. doi.orgacs.org
The table below presents the results for the ALB-catalyzed asymmetric hydrophosphonylation of various aldehydes.
| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 89 | 95 |
| 2 | 4-Chlorobenzaldehyde | 92 | 92 |
| 3 | 4-Methoxybenzaldehyde | 88 | 96 |
| 4 | 2-Naphthaldehyde | 93 | 93 |
| 5 | Cinnamaldehyde | 95 | 98 |
| 6 | Cyclohexanecarboxaldehyde | 87 | 97 |
Reaction conditions: Aldehyde, dimethyl phosphite, (R)-ALB catalyst in THF at -40 °C. Data sourced from acs.org.
Other chiral catalytic systems have also been developed. A chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complex effectively catalyzes the addition of phosphites to aldehydes, yielding enantioenriched α-hydroxy phosphonates in high yields and enantioselectivities. organic-chemistry.org Furthermore, chiral aluminum(III) complexes with tridentate Schiff bases have been successfully applied in the enantioselective hydrophosphonylation of trifluoromethyl ketones, affording quaternary α-hydroxy trifluoromethyl phosphonates with up to 90% ee. acs.org The use of chiral organocatalysts, such as those derived from cinchona alkaloids, also represents a viable strategy for the asymmetric hydrophosphonylation of aldehydes. sioc-journal.cn
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool for the synthesis of chiral α-hydroxyphosphonates, avoiding the use of potentially toxic and expensive metals. These systems often operate under mild conditions, providing good yields and high enantioselectivities. core.ac.ukrsc.org
One notable approach involves the use of squaramide-based catalysts. core.ac.ukrsc.org These catalysts, functioning through hydrogen bonding, effectively activate carbonyl compounds for nucleophilic attack by phosphites. core.ac.uk Researchers have reported the first squaramide-catalyzed hydrophosphonylation of aldehydes, achieving excellent yields (up to 98%) and high enantioselectivities (up to 88% ee). rsc.org This method is significant as it successfully employs diphenylphosphite, expanding the reaction's scope beyond the more commonly used dialkylphosphites. core.ac.ukresearchgate.net The reactions proceed smoothly at low temperatures (e.g., -38 ºC) in solvents like acetonitrile. core.ac.uk
Another effective organocatalytic system utilizes pyridine (B92270) 2,6-dicarboxylic acid (PDA) as a bifunctional catalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.orgthieme-connect.com This method is environmentally friendly, cost-effective, and operationally simple, offering high yields in short reaction times. organic-chemistry.org The proposed mechanism involves the generation of hydronium ions by PDA in water, which activates the carbonyl group for the nucleophilic attack by trimethylphosphite. organic-chemistry.org Water has been identified as the optimal solvent, enhancing both reactivity and selectivity in this system. organic-chemistry.org
| Catalyst System | Aldehyde Substrate | Phosphite | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Squaramide | Various aromatic aldehydes | Diphenylphosphite | CH3CN, -38 ºC | up to 98 | up to 88 | core.ac.ukrsc.org |
| Pyridine 2,6-dicarboxylic acid (PDA) | Benzaldehyde | Trimethylphosphite | Water, 1.5 h | 95 | N/A | organic-chemistry.org |
| L-Proline | α-keto phosphonates + ketones | N/A | Cross-aldol reaction | Good | up to 99 | nih.gov |
Metal-Catalyzed Asymmetric Transformations
Metal-catalyzed asymmetric synthesis provides a highly efficient route to enantiomerically enriched α-hydroxy- and α-aminophosphonates. pnas.org Rhodium and ruthenium complexes are among the most studied catalysts for these transformations, particularly in asymmetric hydrogenation and transfer hydrogenation reactions. pnas.orgrsc.orgcdnsciencepub.com
Rhodium-based catalysts have been successfully used in the asymmetric hydrogenation of α,β-unsaturated phosphonic acid derivatives. pnas.org For instance, rhodium complexes with chiral diphosphine ligands like BisP* and MiniPHOS have demonstrated excellent enantioselectivity. pnas.org The asymmetric hydrogenation of dimethyl α-acetylaminoethenephosphonate using a Rh-(R,R)-t-Bu-BisP* catalyst yielded the (R)-configuration product with 90% ee, which is a precursor to the antibacterial agent alafosfalin. pnas.org More recently, rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of α-chloro β-ketophosphonates has been developed as an efficient method for synthesizing syn α-chloro β-hydroxyphosphonates with excellent enantio- and diastereoselectivities. rsc.org
Ruthenium catalysts are also prominent in this field. The dynamic kinetic resolution (DKR) of racemic α-chloro β-ketophosphonates through ruthenium-mediated asymmetric hydrogenation provides access to chiral α-chloro-β-hydroxyphosphonates with high diastereomeric and enantiomeric excesses. rsc.org Ru-BINAP catalysts were among the first to be studied for the asymmetric hydrogenation of α-substituted β-ketophosphonates. rsc.org The addition of Lewis acidic additives like CeCl₃·7H₂O to ruthenium catalysts, such as [Ru((S)-3)(benzene)Cl]Cl, has been shown to improve both enantioselectivity (up to 96% ee) and catalyst stability in the hydrogenation of α-ketoesters. acs.org
| Metal Catalyst System | Substrate Type | Reaction Type | Key Features | ee (%) | Reference |
| Rh-BisP*/MiniPHOS | α,β-Unsaturated phosphonates | Asymmetric Hydrogenation | Forms P-stereogenic environment | up to 90 | pnas.org |
| Rh-TsDPEN | α-Chloro β-ketophosphonates | Asymmetric Transfer Hydrogenation (ATH) | Dynamic Kinetic Resolution (DKR) | up to 97 | rsc.org |
| Ru-BINAP | α-Substituted β-ketophosphonates | Asymmetric Hydrogenation | Pioneering work in the field | N/A | rsc.org |
| Ru-SunPhos | α-Substituted β-ketophosphonates | Asymmetric Hydrogenation | High ee and diastereoselectivity | High | rsc.org |
| Al-Li-BINOL (ALB) | Aldehydes + Dialkyl phosphites | Asymmetric Hydrophosphonylation | Catalytic enantioselective method | High | pnas.org |
Biocatalytic Routes Utilizing Enzymes and Microorganisms
Biocatalytic methods offer a green and highly selective alternative for producing optically active α-hydroxyphosphonates. nih.gov These routes typically involve the asymmetric reduction of prochiral α-ketophosphonates using whole-cell microorganisms or isolated enzymes, such as alcohol dehydrogenases. nih.govunl.edunih.gov
The use of baker's yeast (Saccharomyces cerevisiae) and other fungi is a well-established method for the enzymatic reduction of α-keto phosphonates to yield optically enriched α-hydroxy phosphonates. nih.gov Similarly, bacteria and lipases have been employed for the kinetic resolution of racemic α-hydroxyphosphonate mixtures. nih.gov
More targeted approaches utilize isolated enzymes. For example, an alcohol dehydrogenase from Clostridium acetobutylicum (CaADH) has been applied to the reduction of α,α-difluoro-β-ketophosphonates, providing access to valuable enantioenriched α,α-difluorinated phosphonate building blocks. unl.edunih.gov Another strategy, enzymatic dynamic reductive kinetic resolution (DYRKR), has proven effective. Feske and coworkers screened a library of 20 enzymes from yeast against diethyl-α-chloro-α-ketophosphonate, identifying three enzymes that catalyzed the DYRKR with greater than 90% diastereomeric excess and over 99% enantiomeric excess, offering a direct biocatalytic path to the antibiotic fosfomycin. nih.gov This highlights the potential of enzyme mining and screening for developing highly efficient biocatalytic syntheses. nih.gov
| Biocatalyst | Substrate | Reaction Type | Key Outcome | de/ee (%) | Reference |
| Baker's Yeast / Fungi | α-Keto phosphonates | Asymmetric Reduction | Optically enriched α-hydroxy phosphonates | N/A | nih.gov |
| Yeast Enzyme Library (20) | Diethyl-α-chloro-α-ketophosphonate | Dynamic Reductive Kinetic Resolution (DYRKR) | Enantiopure α-hydroxyphosphonates (precursor to fosfomycin) | >90 de, >99 ee | nih.gov |
| Clostridium acetobutylicum ADH (CaADH) | α,α-Difluoro-β-ketophosphonates | Asymmetric Reduction | Enantioenriched α,α-difluorinated phosphonate building blocks | High | unl.edunih.gov |
Green Chemistry Principles and Sustainable Synthesis
The synthesis of α-phosphinylbenzyl alcohol derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netscispace.com This involves developing protocols that utilize safer solvents, recyclable catalysts, and energy-efficient activation methods like microwave irradiation. researchgate.netathensjournals.gr The focus is on creating processes that are not only chemically efficient but also environmentally and economically sustainable. scispace.com
Solvent-Free and Aqueous Reaction Conditions
A key strategy in green synthesis is the replacement of volatile and hazardous organic solvents with more benign alternatives like water, or eliminating solvents altogether. tandfonline.comacs.orgacs.org
Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of α-hydroxyphosphonates. tandfonline.comsemanticscholar.org For instance, triethylamine (B128534) can catalyze the hydrophosphonylation of ketones with phosphites under solvent-free and mild conditions to produce tertiary α-hydroxyphosphonates. tandfonline.com Similarly, ammonium (B1175870) metavanadate has been used as an efficient catalyst for the reaction of aldehydes with triethylphosphite under solvent-free conditions at room temperature, affording products in high yields and short reaction times. semanticscholar.org The use of a solid, reusable catalyst like sodium-modified fluorapatite (B74983) (Na@FAP) under solventless conditions also represents an environmentally friendly approach. acs.org
Water is an attractive green solvent due to its non-toxic, non-flammable, and inexpensive nature. organic-chemistry.orgtandfonline.com The synthesis of α-hydroxyphosphonates has been achieved in aqueous media using catalysts that function in water. β-cyclodextrin has been shown to catalyze the reaction between aldehydes and triethyl phosphite in water, acting as a supramolecular catalyst that can be recovered and reused. tandfonline.comresearchgate.net Pyridine 2,6-dicarboxylic acid also serves as an effective bifunctional organocatalyst for this transformation in water, avoiding the need for hazardous solvents and toxic metal catalysts. organic-chemistry.orgthieme-connect.com
| Catalyst | Conditions | Substrates | Key Advantage | Yield (%) | Reference |
| Triethylamine | Solvent-free, mild | Ketones + phosphites | Environmentally benign, easy catalyst recycling | Good | tandfonline.com |
| Ammonium metavanadate | Solvent-free, room temp. | Aldehydes + triethylphosphite | Short reaction times (5 min), high yield | up to 94 | semanticscholar.org |
| Sodium-modified fluorapatite (Na@FAP) | Solvent-free, room temp. | Aldehydes/ketones + dialkylphosphite | Heterogeneous, reusable catalyst | up to 98 | acs.org |
| β-Cyclodextrin | Aqueous, 70 °C | Aldehydes + triethyl phosphite | Reusable catalyst, clean reaction | 80-93 | tandfonline.com |
| Pyridine 2,6-dicarboxylic acid | Aqueous | Aldehydes/ketones + trimethylphosphite | Metal-free, cost-effective | up to 95 | organic-chemistry.org |
Atom Economy and Process Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgcore.ac.uk Reactions with high atom economy are inherently less wasteful. acs.org
The Pudovik reaction, the primary method for synthesizing α-hydroxyphosphonates, is an addition reaction and is thus considered highly atom-economical. nih.govresearchgate.net In its ideal form, where a dialkyl phosphite adds across the carbonyl group of an aldehyde or ketone, all atoms from the reactants are incorporated into the final α-hydroxyphosphonate product, resulting in 100% atom economy. acs.org This makes it a fundamentally efficient and appealing synthetic strategy from a green chemistry perspective. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in green chemistry as an alternative energy source for promoting chemical reactions. nih.govmdpi.com It often leads to dramatically reduced reaction times, increased yields, and can enable reactions to proceed under solvent-free conditions, thereby aligning with several green chemistry principles. tandfonline.comathensjournals.gracgpubs.org
The synthesis of α-hydroxyphosphonates has been effectively accelerated using microwave assistance. nih.govtandfonline.com In some cases, the reaction between benzaldehydes and diethyl phosphite can be carried out under microwave irradiation without any catalyst or solvent. nih.gov Other protocols combine microwave heating with a catalyst. For instance, bismuth(III) chloride (BiCl₃) has been used as an environmentally conscious Lewis acid catalyst (20 mol%) for the solvent-free, microwave-assisted condensation of aromatic aldehydes and trialkyl phosphite, with reactions completing in just 2-4 minutes. mdpi.com Similarly, nano-TiO₂ has been employed as a reusable catalyst for the synthesis of α-hydroxyphosphonates under solvent-free microwave conditions, achieving high yields in 4-10 minutes. acgpubs.org These methods highlight the efficiency and green credentials of microwave-assisted synthesis in this field. tandfonline.commdpi.comacgpubs.org
| Catalyst | Conditions | Substrates | Reaction Time | Yield (%) | Reference |
| None | Solvent-free, MW | Benzaldehydes + Diethyl phosphite | N/A | High | nih.gov |
| Sodium Carbonate (Na₂CO₃) | MW | Aldehydes + Phosphites | N/A | High | nih.gov |
| Bismuth(III) chloride (BiCl₃) | Solvent-free, MW | Aromatic aldehydes + Trialkyl phosphite | 2-4 min | High | mdpi.com |
| Nano-TiO₂ | Solvent-free, MW | Aldehydes + Diethylphosphite | 4-10 min | High | acgpubs.org |
| Al₂O₃/KF | MW | 2-oxopropylphosphonate + Phosphites | N/A | Good | tandfonline.com |
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, also known as continuous flow chemistry, has emerged over the last two decades as a powerful and versatile tool in chemical synthesis, offering significant advantages in terms of efficiency, safety, scalability, and sustainability compared to traditional batch processing. mdpi.comrsc.orgbeilstein-journals.org This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. uliege.be The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to higher yields, reduced reaction times, and improved product selectivity. mdpi.combeilstein-journals.org These platforms are particularly well-suited for processes that are difficult to control in batch, such as highly exothermic or photochemical reactions. rsc.orgmdpi.com
The synthesis of α-hydroxyphosphonates, a prominent class of alpha-phosphinylbenzyl alcohol derivatives, has been a key area of application for these continuous methodologies. mdpi.comresearchgate.net The most common route for their preparation is the Pudovik reaction, which involves the addition of dialkyl phosphites to aldehydes or ketones. researchgate.netmdpi.comnih.gov
Detailed Research Findings
Recent research has demonstrated the successful optimization of the Pudovik reaction for the synthesis of α-hydroxyphosphonates using continuous stirred tank reactors (CSTRs). mdpi.comresearchgate.net This approach has proven to be a time-efficient and tunable method, allowing for significant reductions in reaction times compared to conventional batch processes. mdpi.comnih.gov
In one key study, researchers developed a continuous flow process for the Pudovik reaction between various aldehydes and diethyl phosphite, catalyzed by 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) at room temperature. mdpi.com The use of a CSTR system allowed for excellent control over reaction conditions, leading to the synthesis of a wide range of substituted α-hydroxyphosphonates in high yields. mdpi.comresearchgate.net
The optimized conditions for the continuous flow Pudovik reaction were identified as:
Catalyst Loading: 5 mol% DBN
Residence Time: 120 minutes
Temperature: 25 °C
Mixing Speed: 500 rpm
Under these conditions, a variety of aryl α-hydroxyphosphonates were produced with excellent isolated yields, demonstrating the broad applicability of this methodology. mdpi.comresearchgate.net The reaction times were significantly shortened to 2 hours, a substantial improvement over the 16 hours often required for similar reactions under batch conditions. mdpi.com
The table below summarizes the results for the synthesis of several α-hydroxyphosphonate derivatives using the optimized continuous flow protocol.
| Product | Aldehyde Substrate | Yield (%) mdpi.comresearchgate.net |
|---|---|---|
| Diethyl (hydroxy(phenyl)methyl)phosphonate | Benzaldehyde | 95 |
| Diethyl (hydroxy(4-nitrophenyl)methyl)phosphonate | 4-Nitrobenzaldehyde | 96 |
| Diethyl (hydroxy(2-nitrophenyl)methyl)phosphonate | 2-Nitrobenzaldehyde | 99 |
| Diethyl ((4-chlorophenyl)(hydroxy)methyl)phosphonate | 4-Chlorobenzaldehyde | 94 |
| Diethyl ((4-bromophenyl)(hydroxy)methyl)phosphonate | 4-Bromobenzaldehyde | 93 |
| Diethyl (hydroxy(p-tolyl)methyl)phosphonate | 4-Methylbenzaldehyde | 92 |
| Diethyl (hydroxy(naphthalen-2-yl)methyl)phosphonate | 2-Naphthaldehyde | 95 |
This research highlights the effectiveness of continuous flow methodologies in the synthesis of complex organophosphorus compounds like this compound derivatives. The ability to achieve higher reaction yields and significantly shorter reaction times demonstrates the potential of CSTRs and flow chemistry to create more efficient and sustainable synthetic processes. mdpi.comresearchgate.net Furthermore, the successful implementation of flow reactors for large-scale protocols underscores the scalability of this approach for industrial applications. nih.gov
Chemical Transformations and Reactivity of Alpha Phosphinylbenzyl Alcohols
alpha-Phosphinylbenzyl alcohols, more broadly known as α-hydroxyphosphonates, are a versatile class of organophosphorus compounds. nih.govdntb.gov.ua Their reactivity is characterized by the interplay between the hydroxyl group and the phosphinyl moiety, both of which can participate in a variety of chemical transformations. These compounds serve as crucial intermediates for the synthesis of other valuable derivatives, including α-ketophosphonates, α-alkoxyphosphonates, α-acyloxyphosphonates, and α-aminophosphonates. nih.govmdpi.com
Application in Catalysis and Advanced Organic Synthesis
Role as Chiral Ligands in Asymmetric Catalysis
The creation of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. pnas.org Chiral ligands are pivotal in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of a single enantiomeric product. rsc.org The α-hydroxyphosphonate framework is particularly useful in this context, as the phosphonate (B1237965) group can coordinate to metal centers, while the adjacent hydroxyl and benzyl (B1604629) groups provide a chiral environment to influence the stereochemical outcome of a reaction.
The effectiveness of an asymmetric catalyst is highly dependent on the structure of its chiral ligand. acs.org For ligands derived from or incorporating the α-hydroxyphosphonate motif, enantiocontrol is achieved through careful design and modification of the molecular scaffold. The synthesis of chiral, nonracemic α-hydroxyphosphonates can be achieved using methods like the addition of phosphites to carbonyls in the presence of a chiral catalyst or auxiliary. For instance, homochiral diamines can be used to induce chirality during the formation of α-hydroxyphosphonates. tandfonline.com
The development of bifunctional chiral catalysts, which can activate both the nucleophile and the electrophile, has been a successful strategy. Chiral N,N'-dioxide-Ytterbium(III) complexes, for example, have been shown to effectively catalyze the asymmetric addition of diethyl phosphite (B83602) to aldehydes, with additives like pyridine (B92270) enhancing both reactivity and enantioselectivity. researchgate.net Similarly, chiral aluminum(III)-BINOL complexes catalyze the phospha-aldol reaction to produce α-hydroxyphosphonates with good enantioselectivity. mdpi.com The design of these systems relies on the precise spatial arrangement of the ligand around the metal center to create a chiral pocket that directs the approach of the substrates.
Asymmetric hydrogenation is a powerful and widely used method for producing chiral alcohols. msu.ruacs.org Chiral α-hydroxyphosphonates are not only the products of such reactions but their precursors, α-ketophosphonates and related unsaturated derivatives, are key substrates for this transformation. The development of catalysts for the enantioselective hydrogenation of these substrates is a significant area of research. msu.ru
Various metal-ligand systems have been successfully employed. Palladium complexes featuring chiral diphosphine ligands like (R)-MeO-BIPHEP and (R)-BINAP have been used for the homogeneous asymmetric hydrogenation of α-ketophosphonates, affording the corresponding α-hydroxyphosphonates in excellent yields and moderate enantioselectivities. msu.ruresearchgate.net Ruthenium and Rhodium catalysts are also highly effective. For instance, Ru-catalyzed asymmetric transfer hydrogenation (ATH), which uses a safe and easy-to-handle hydrogen source like formic acid, provides a practical method for reducing a broad range of α-ketophosphonates with excellent yields and enantiomeric excesses (ee) often exceeding 99%. acs.org
Rhodium complexes with chiral ligands such as DuPHOS, BisP*, and novel phosphine-phosphoramidites have proven highly efficient for the hydrogenation of α-enol ester phosphonates, which are precursors to α-hydroxyphosphonates. pnas.orgsciencenet.cn These reactions produce α-acyloxy phosphonates, which can be easily deprotected to yield the final chiral α-hydroxyphosphonate product. sciencenet.cn
Table 1: Performance of Chiral Catalysts in the Asymmetric Hydrogenation of α-Ketophosphonate Derivatives
| Catalyst System | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Pd(OCOCF₃)₂ / (R)-MeO-BIPHEP | Diisopropyl α-aryl-α-keto phosphonates | α-Hydroxyphosphonate | Excellent | Up to 55% | msu.ruresearchgate.net |
| Ru-TsDPEN Complex | α-Aryl-α-keto phosphonates | α-Hydroxyphosphonate | Good to Excellent (75-93%) | Excellent (90->99%) | acs.org |
| Rh / Chiral Phosphine-Phosphoramidite | β-Aryl/Alkoxy α-enol ester phosphonates | α-Acyloxyphosphonate | High | Up to 99.9% | sciencenet.cn |
| Rh / (R,R)-t-Bu-BisP* | Dimethyl α-acetylaminoethenephosphonate | α-Aminophosphonate precursor | - | 90% | pnas.org |
| Rh / TsDPEN-Ir Complex | α-Ketophosphonates in water | α-Hydroxyphosphonate | Moderate | 69-99% | acs.org |
While the direct use of α-phosphinylbenzyl alcohol as a ligand for C-C bond formation is less common, its precursors and derivatives are key players in powerful asymmetric C-C bond-forming reactions. The enantioselective Mukaiyama aldol (B89426) reaction, for instance, can utilize acyl phosphonates as effective electrophiles. nih.gov Catalyzed by simple, commercially available hydrogen-bond donors like TADDOL, these reactions allow for the formation of tertiary α-hydroxy phosphonates with two new chiral centers, including a quaternary carbon, in high yields and with excellent diastereo- and enantioselectivity. nih.gov
This represents a significant advancement, as the construction of quaternary stereocenters is a recognized challenge in organic synthesis. nih.gov The reaction works by having the chiral catalyst activate the acyl phosphonate towards nucleophilic attack from an enol ether, controlling the facial selectivity of the addition. nih.gov
Furthermore, the primary synthetic route to α-hydroxyphosphonates, the phospha-aldol (Pudovik) reaction, is itself a carbon-phosphorus bond-forming reaction. unl.ptcsic.es The development of catalytic asymmetric versions of this reaction, using chiral organocatalysts or metal complexes, allows for the direct and enantioselective synthesis of chiral α-hydroxyphosphonates from simple aldehydes and ketones. csic.esrsc.org
Table 2: Asymmetric Carbon-Carbon Bond Forming Reactions Involving Phosphonate Species
| Reaction Type | Catalyst | Electrophile | Nucleophile | Product | Selectivity | Reference |
| Mukaiyama Aldol | TADDOL (Hydrogen-bond donor) | Acetyl dimethyl phosphonate | β-Substituted enol ether | Tertiary α-hydroxy phosphonate | High diastereo- and enantioselectivity | nih.gov |
| Phospha-Aldol (Pudovik) | Chiral Lanthanoid-BINOL complex | Aromatic aldehydes | Diethyl phosphite | Chiral α-hydroxyphosphonate | High ee | rsc.org |
| Phospha-Aldol (Pudovik) | Chiral Thiourea Organocatalyst | α-Ketoesters | Dialkyl phosphite | Chiral α-hydroxyphosphonate | Up to 91% ee | csic.es |
Precursors and Intermediates for Complex Molecule Synthesis
Chiral α-hydroxyphosphonates are highly valuable building blocks in organic synthesis due to the versatile reactivity of both the hydroxyl and phosphonate functional groups. mdpi.commdpi.comnih.gov They serve as readily accessible starting materials for a wide array of more complex, often biologically active, organophosphorus compounds. mdpi.comsemanticscholar.org
The synthetic utility of α-hydroxyphosphonates stems from their straightforward conversion into other important classes of compounds. mdpi.comnih.gov The hydroxyl group can be acylated to form α-acyloxyphosphonates, a class of compounds investigated for their herbicidal activity. mdpi.com Oxidation of the secondary alcohol furnishes α-ketophosphonates, which are themselves versatile intermediates for further transformations. mdpi.comnih.gov
Perhaps one of the most significant applications is the nucleophilic substitution of the hydroxyl group to synthesize α-aminophosphonates. mdpi.comtandfonline.com This transformation provides a direct route to phosphonic acid analogues of α-amino acids, which are of immense interest in medicinal chemistry for their roles as enzyme inhibitors and peptide mimics. researchgate.net The phosphonate ester can also be hydrolyzed to yield the corresponding α-hydroxyphosphonic acids, which are important for biological applications and can be prepared via catalytic debenzylation of dibenzyl α-hydroxyphosphonate precursors. tandfonline.com
Table 3: Synthetic Transformations of α-Hydroxyphosphonates
| Reaction Type | Reagent(s) | Product Class | Significance | Reference(s) |
| Acylation | Acid chlorides (e.g., phenoxyacetyl chloride) | α-Acyloxyphosphonates | Potential herbicides | mdpi.com |
| Oxidation | CrO₃/Al₂O₃, O₂/Vanadyl complex | α-Ketophosphonates | Versatile synthetic intermediates | mdpi.comnih.gov |
| Nucleophilic Substitution | Primary or secondary amines | α-Aminophosphonates | Bioactive amino acid analogues | mdpi.comtandfonline.comresearchgate.net |
| Hydrolysis/Debenzylation | HCl, or H₂/Pd-C | α-Hydroxyphosphonic acids | Biologically active acids | tandfonline.com |
| Halogenation | - | α-Halophosphonates | Reactive intermediates | nih.gov |
| Phospha-Brook Rearrangement | Base | Phosphates | Isomeric phosphorus compounds | nih.gov |
The term "chiral scaffold" refers to a core molecular framework whose chirality can be used to direct the synthesis of a diverse library of stereochemically defined molecules. α-Hydroxyphosphonates are excellent starting points for such scaffolds. nih.gov Their conversion to chiral α-aminophosphonates, α-hydroxyphosphonic acids, and other derivatives provides access to a variety of chiral building blocks. researchgate.netacs.org
The development of chiral spiro ligands, which have been termed 'privileged structures' in asymmetric catalysis, can originate from precursors related to α-hydroxyphosphonates. acs.org These rigid, well-defined three-dimensional structures are highly effective in a multitude of asymmetric reactions, including hydrogenations and carbon-carbon bond formations. acs.org The ability to synthesize α-hydroxyphosphonates with high enantiopurity, and then transform them into more complex chiral phosphonamides and other ligands, underscores their importance in the construction of sophisticated tools for asymmetric synthesis. acs.org
Theoretical and Computational Studies on Alpha Phosphinylbenzyl Alcohols
Conformational Analysis and Stereochemical Control
Conformational analysis of organophosphorus compounds, including alpha-phosphinylbenzyl alcohols, is crucial for understanding their reactivity and the stereochemical outcomes of their reactions. The three-dimensional arrangement of the molecule, particularly the orientation of the bulky phosphinyl group relative to the hydroxyl and benzyl (B1604629) moieties, dictates its energetic landscape and preferred reaction pathways.
Computational methods, such as CNDO/2 quantum mechanical calculations, have been historically used to investigate the conformational preferences of related molecules like α-phenylpropionic acids. nih.gov These studies reveal a direct relationship between the dihedral angle of key functional groups and biological or chemical activity. nih.gov For alpha-phosphinylbenzyl alcohols, the key dihedral angle would be that between the phenyl ring and the P-C-O plane. The steric and electronic interactions between the phenyl ring, the phosphinyl group, and the hydroxyl group govern the rotational barriers and the population of different conformers.
Molecular dynamics (MD) simulations and solution NMR analysis are powerful tools for studying the conformation and dynamics of acyclic alcohols. mdpi.com Such studies on related sugar alcohols have shown that the stereochemistry of the hydroxyl groups significantly influences the conformational flexibility and the propensity to form intramolecular hydrogen bonds. mdpi.com In alpha-phosphinylbenzyl alcohols, intramolecular hydrogen bonding between the P=O oxygen and the hydroxyl proton is a key interaction that can rigidify the conformation, influencing its stereochemical behavior.
The stereochemical control in the synthesis of chiral alcohols is a central theme in modern organic chemistry. liverpool.ac.ukresearchgate.net Strategies often rely on directing groups or chiral catalysts to favor the formation of one enantiomer over the other. In the context of alpha-phosphinylbenzyl alcohols, the phosphinyl group itself can act as a coordinating site for a metal catalyst, allowing for facial discrimination of the prochiral carbonyl precursor. The development of catalytic systems for the racemization of secondary alcohols, for example, using iron or ruthenium pincer-type catalysts, highlights the importance of understanding and controlling stereochemistry at the benzylic position. researchgate.net
Table 1: Factors Influencing Conformation and Stereocontrol
| Factor | Description | Impact on alpha-Phosphinylbenzyl Alcohol |
|---|---|---|
| Steric Hindrance | Repulsive forces between bulky groups (e.g., phenyl, phosphinyl). | Influences the preferred rotational conformers and dihedral angles. |
| Intramolecular H-Bonding | Hydrogen bond between the P=O group and the hydroxyl proton. | Restricts conformational freedom, potentially locking the molecule in a specific arrangement. |
| Catalyst Interaction | Coordination of a chiral catalyst to the phosphinyl or hydroxyl group. | Enables enantioselective synthesis by controlling the approach of reagents. liverpool.ac.uk |
| Solvent Effects | Interaction of the solvent with polar groups. | Can stabilize or destabilize certain conformers, shifting the equilibrium. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for elucidating the electronic structure and reactivity of molecules like alpha-phosphinylbenzyl alcohols. aspbs.com These calculations provide insights into orbital energies, charge distribution, and bond polarities, which are fundamental to understanding chemical behavior. aspbs.commsu.edu
The functional group of alcohols, the hydroxyl group (–OH), features two reactive covalent bonds: C–O and O–H. msu.edu The high electronegativity of oxygen polarizes these bonds, making the oxygen electron-rich (nucleophilic) while the carbon and hydrogen atoms are electron-poor (electrophilic). msu.edu In alpha-phosphinylbenzyl alcohols, the presence of the phosphinyl group (P=O) further modulates this electronic landscape. The strongly electron-withdrawing nature of the phosphinyl group enhances the electrophilicity of the alpha-carbon and the acidity of the hydroxyl proton.
Computational studies on the interaction of CO2 with alcohols and amines have demonstrated how theoretical calculations can quantify the strength of intermolecular forces and predict geometric distortions upon complex formation. mdpi.com For this compound, similar calculations can model its interaction with electrophiles and nucleophiles. The calculated geometry preparation energies and dissociation energies can reveal the most favorable sites for chemical attack. mdpi.com For instance, the nucleophilicity of the oxygen atom can be enhanced by converting it to its alkoxide conjugate base, which can then attack a weak electrophile. msu.edu
Table 2: Calculated Electronic Properties and Their Implications
| Property | Computational Method | Implication for Reactivity |
|---|---|---|
| Mulliken Atomic Charges | DFT (e.g., B3LYP) | Predicts sites for nucleophilic/electrophilic attack; highlights the polarity of C-O, O-H, and P=O bonds. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | The HOMO energy indicates nucleophilicity (e.g., at the hydroxyl oxygen), while the LUMO energy indicates electrophilicity (e.g., at the alpha-carbon). |
| Bond Dissociation Energies | DFT | Predicts the relative ease of breaking bonds, such as the O-H bond for deprotonation or the C-O bond in substitution reactions. |
| Electrostatic Potential Map | DFT | Visually represents electron-rich (red) and electron-poor (blue) regions, guiding predictions of intermolecular interactions. |
Mechanistic Investigations of Synthetic Pathways and Catalytic Cycles
The synthesis of alpha-phosphinylbenzyl alcohols typically involves the addition of a P-nucleophile, such as a phosphine (B1218219) oxide anion, to a benzaldehyde (B42025) derivative. Mechanistic studies, often combining experimental evidence (like NMR monitoring) with computational modeling, are essential for understanding and optimizing these synthetic routes. iupac.org
One common pathway is the Pudovik reaction, where a hydrophosphoryl compound adds across the C=O bond of an aldehyde. Mechanistic investigations of related multicomponent reactions, such as the synthesis of phosphinoyl-functionalized isoquinolines from 2-(phenylethynyl)benzaldehyde, amine, and diphenylphosphine (B32561) oxide, show that the reaction can be steered towards different products by carefully selecting the catalyst. rsc.org Quantum chemical calculations in such studies help to elucidate the transition states and intermediates, explaining the observed selectivity. rsc.org
Catalytic cycles for alcohol synthesis often involve transition metals. rsc.org For example, the Guerbet reaction, which couples two primary alcohols, proceeds through a hydrogen-autotransfer process involving dehydrogenation to carbonyl intermediates, condensation, and subsequent reduction. liverpool.ac.uk Mechanistic studies reveal that this process can be rendered asymmetric by a chiral ruthenium catalyst in concert with a base. liverpool.ac.uk A similar "borrowing hydrogen" methodology can be used for the α-alkylation of nitriles with alcohols, catalyzed by cobalt nanoparticles. rsc.org These mechanisms, involving metal-hydride intermediates and base-catalyzed steps, provide a framework for understanding potential catalytic syntheses of alpha-phosphinylbenzyl alcohols from simpler precursors.
Detailed mechanistic studies on base-catalyzed anti-Markovnikov alcohol addition reactions have shown that thermodynamic and kinetic profiling, alongside computational modeling, can lead to improved reaction protocols. nih.gov For instance, understanding that excess alcohol can sequester the active catalyst led to the counterintuitive solution of using less alcohol to achieve faster reaction rates at lower temperatures. nih.gov
Ligand-Substrate and Ligand-Metal Interactions in Catalytic Systems
In transition metal-catalyzed reactions, non-covalent interactions between the ligand, substrate, and metal center are paramount for achieving high efficiency and selectivity. mdpi.com For syntheses involving alpha-phosphinylbenzyl alcohols or their precursors, the phosphinyl group can act as a powerful coordinating ligand or a directing group.
Recent advances have highlighted the use of ligands that engage in secondary-coordination-sphere interactions, such as hydrogen bonding, to stabilize substrate-catalyst complexes. nih.gov For example, H-bond-acceptor ligands have been designed to enable the challenging C(sp3)–H arylation of free alcohols by stabilizing the coordination of the neutral hydroxyl group to a palladium catalyst. nih.gov This principle is highly relevant, as the P=O group of a phosphinyl-containing substrate could interact with a suitably designed ligand to enhance catalyst affinity and control reactivity.
The concept of "metal-ligand cooperation" describes systems where the ligand is not merely a spectator but actively participates in bond activation. uu.nl Pincer ligands featuring an electrophilic or acceptor moiety can cooperate with the metal center to activate substrates like H2 or silanes. uu.nl In a catalytic system for synthesizing this compound, the phosphinyl group of a ligand could interact with the aldehyde substrate, positioning it for attack at the metal center.
Furthermore, non-covalent π-stacking interactions between polyaromatic ligands and aromatic substrates can significantly influence reaction kinetics and catalyst performance. rsc.org In the synthesis of this compound from benzaldehyde, π-stacking between a polyaromatic ligand and the incoming benzaldehyde could pre-organize the substrate within the catalyst's coordination sphere, impacting the subsequent reaction steps. rsc.org
Prediction of Spectroscopic Signatures and Electronic Properties through Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization. By calculating properties like NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis), researchers can corroborate experimental data or predict the spectra of unknown compounds.
For alpha-phosphinylbenzyl alcohols, DFT calculations can predict ¹H, ¹³C, and ³¹P NMR chemical shifts. These calculations help in assigning complex spectra and understanding how conformational changes or substituent effects influence the magnetic environment of each nucleus. For instance, the ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus atom.
Vibrational spectroscopy is another area where computation excels. Theoretical calculations can predict the frequencies and intensities of IR and Raman bands. For example, the characteristic stretching frequencies of the O-H group (around 3200-3600 cm⁻¹) and the P=O group (around 1150-1250 cm⁻¹) can be calculated. The predicted splitting of degenerate vibrational modes upon complexation, as demonstrated for CO₂-amine and CO₂-alcohol systems, can provide evidence for specific intermolecular interactions. mdpi.com
UV resonance Raman and circular dichroism (CD) spectroscopy, combined with computational modeling, have been used to study the conformational equilibria of peptides in the presence of alcohols. nih.gov Similar approaches could be applied to chiral, enantiopure alpha-phosphinylbenzyl alcohols to probe their solution-state conformation and electronic transitions. The calculations would help assign the features in the CD spectrum to specific electronic excitations and relate them to the molecule's absolute configuration.
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopic Method | Predicted Parameter | Relevance for this compound |
|---|---|---|
| NMR Spectroscopy | Chemical Shifts (δ), Coupling Constants (J) | Aids in structure verification, conformational analysis (e.g., via Karplus equation), and assessing the electronic influence of the phosphinyl group. |
| IR/Raman Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | Identifies key functional groups (O-H, P=O, C-O) and can indicate hydrogen bonding (e.g., a red-shifted, broadened O-H stretch). |
| UV-Vis Spectroscopy | Excitation Energies (λmax), Oscillator Strengths | Predicts electronic transitions, typically π-π* transitions within the benzyl ring. |
| Circular Dichroism (CD) | Rotatory Strengths | For chiral samples, predicts the CD spectrum to help determine absolute configuration and study conformational preferences in solution. nih.gov |
Application of Machine Learning in Reaction Optimization and Design
Machine learning (ML) is rapidly transforming chemical synthesis by enabling the rapid optimization of reaction conditions and the design of novel synthetic pathways. beilstein-journals.orgnih.gov These techniques are particularly valuable for complex reactions where multiple parameters (e.g., catalyst, ligand, solvent, temperature, base) interact in non-obvious ways.
The synthesis of alpha-phosphinylbenzyl alcohols can be framed as an optimization problem where the goal is to maximize yield and/or enantioselectivity. ML models can be trained on datasets of chemical reactions to predict the outcome of a reaction under a given set of conditions. chemrxiv.org These models are broadly categorized as global or local. Global models leverage large databases to suggest initial conditions for novel reactions, while local models are fine-tuned on a smaller, specific dataset to optimize a particular transformation. nih.govchemrxiv.org
Bayesian optimization is a powerful ML algorithm that has been successfully applied to chemical reaction optimization. ucla.edu It builds a probabilistic model of the reaction landscape and uses it to intelligently select the next experiment to run, aiming to find the optimal conditions with a minimal number of experiments. ucla.edu This approach has been shown to outperform human decision-making in terms of efficiency and consistency. ucla.edu For the synthesis of this compound, a Bayesian optimization algorithm could efficiently explore the parameter space to identify the ideal combination of catalyst, solvent, and temperature.
Active learning is another ML strategy where the algorithm prospectively suggests which experiments to perform to learn the most about the system. duke.edu Software tools have been developed that can take as few as 5-10 initial data points and adaptively suggest improved experimental protocols, rapidly identifying high-yield conditions. duke.edu The integration of ML with high-throughput experimentation (HTE) promises to further accelerate the discovery and optimization of synthetic routes for valuable molecules like alpha-phosphinylbenzyl alcohols. beilstein-journals.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(p-isobutylphenyl)propionic acid (ibuprofen) |
| 2-methyl-2-(p-isobutylphenyl)propionic acid |
| alpha-phenylpropionic acid |
| Diphenylphosphine oxide |
| 2-(phenylethynyl)benzaldehyde |
| Benzaldehyde |
| Carbon dioxide |
| Hydrogen |
| Diphenylsilane |
| alpha-alkylated arylacetonitriles |
Advanced Analytical Methodologies for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of α-Phosphinylbenzyl alcohol, providing detailed information about the hydrogen, carbon, and phosphorus atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of α-Phosphinylbenzyl alcohol is expected to exhibit characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methine proton (CH), the hydroxyl proton (OH), and the protons of the substituent on the phosphorus atom. The chemical shift of the methine proton would appear as a doublet due to coupling with the adjacent phosphorus atom. The aromatic protons would typically appear as a multiplet in the downfield region of the spectrum. hmdb.cahmdb.carsc.org The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. hmdb.cadrugbank.comoregonstate.edulibretexts.org The spectrum would show distinct signals for the carbon of the C-P bond, the carbon of the C-OH bond, and the aromatic carbons. oregonstate.edulibretexts.org The carbon attached to the phosphorus atom would exhibit coupling to the ³¹P nucleus, resulting in a doublet. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern of the benzene (B151609) ring. oregonstate.edu
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. trilinkbiotech.comnih.govresearchgate.netnih.gov α-Phosphinylbenzyl alcohol would show a single resonance in the ³¹P NMR spectrum, and its chemical shift would be characteristic of the specific phosphinyl group present. trilinkbiotech.comresearchgate.net This technique is highly sensitive to the electronic environment of the phosphorus atom and can be used to confirm the oxidation state and coordination of the phosphorus center.
Table 1: Predicted NMR Spectral Data for α-Phosphinylbenzyl alcohol
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.2-7.5 | m | - | Aromatic protons |
| ¹H | ~5.0 | d | J(H-P) ≈ 10-15 | Methine proton (CH-P) |
| ¹H | Variable | br s | - | Hydroxyl proton (OH) |
| ¹³C | 125-135 | m | - | Aromatic carbons |
| ¹³C | ~70 | d | J(C-P) ≈ 80-100 | Methine carbon (C-P) |
| ³¹P | Variable | s | - | Phosphorus atom |
Note: The exact chemical shifts and coupling constants will depend on the specific substituents on the phosphorus atom and the solvent used for analysis.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of α-Phosphinylbenzyl alcohol and to gain structural information through the analysis of its fragmentation patterns. libretexts.orgyoutube.comlibretexts.orgmiamioh.eduyoutube.com
In a typical mass spectrum of α-Phosphinylbenzyl alcohol, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of alcohols in the mass spectrometer often proceeds through two main pathways: α-cleavage and dehydration. libretexts.orgyoutube.comlibretexts.orgyoutube.com
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom, or in this case, the C-P bond. This would result in the formation of a resonance-stabilized cation. libretexts.org
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to an (M-18)⁺ peak. libretexts.orgyoutube.com
For α-Phosphinylbenzyl alcohol, fragmentation could also involve cleavage of the P-C bond or rearrangements involving the phosphinyl group. Electrospray ionization (ESI) is a soft ionization technique that can be used to observe the molecular ion with minimal fragmentation, which is particularly useful for confirming the molecular weight. nih.govresearchgate.netresearchgate.netnih.gov
Table 2: Expected Mass Spectrometry Fragmentation for α-Phosphinylbenzyl alcohol
| m/z Value | Interpretation |
|---|---|
| [M]⁺ | Molecular ion |
| [M-18]⁺ | Loss of H₂O |
| [M-Ph]⁺ | Loss of phenyl group |
| [Ph-CH=OH]⁺ | α-cleavage product |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. If a suitable single crystal of α-Phosphinylbenzyl alcohol can be obtained, X-ray diffraction analysis would provide an unambiguous assignment of its solid-state conformation and, for a single enantiomer, its absolute stereochemistry (R or S). This technique is invaluable for understanding the precise spatial arrangement of the phenyl, hydroxyl, and phosphinyl groups.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment
Since α-Phosphinylbenzyl alcohol is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for this purpose. sigmaaldrich.comscirp.orgnih.govresearchgate.netnih.govresearchgate.netgcms.cz
This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govresearchgate.net The choice of the CSP and the mobile phase is critical for achieving good resolution of the enantiomers. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the separation of chiral alcohols. nih.govgcms.cz The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com
Table 3: Representative Chiral HPLC Method for Benzyl Alcohol Derivatives
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of the two enantiomers |
Vibrational Spectroscopy (IR, Raman) in Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of α-Phosphinylbenzyl alcohol would show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and P=O (if applicable) or P-O bonds. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The P=O stretching vibration, if present, would give a strong absorption band in the range of 1150-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.govnih.govresearchgate.net Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The P=O stretch is also typically Raman active.
Table 4: Characteristic Vibrational Frequencies for α-Phosphinylbenzyl alcohol
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C (aromatic) | Stretching | 1450-1600 |
| P=O | Stretching | 1150-1300 (strong) |
| C-O | Stretching | 1000-1200 |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Optical Rotation: As a chiral molecule, a non-racemic sample of α-Phosphinylbenzyl alcohol will rotate the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. wikipedia.org The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, and the magnitude is dependent on the concentration, path length, wavelength of light, and temperature. wikipedia.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.govnih.govnih.gov Chiral molecules exhibit a unique CD spectrum, which can be used to probe the stereochemical features of the molecule, particularly in the vicinity of chromophores such as the benzene ring. nih.govnih.gov The CD spectrum provides information about the absolute configuration and conformation of the molecule in solution.
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Stereoselective Synthetic Routes
The synthesis of enantiomerically pure α-hydroxyphosphonates is a key focus, as the biological activity of these compounds is often stereospecific. nih.gov Future research is centered on developing more efficient and practical stereoselective synthetic methods.
One promising area is the advancement of organocatalysis . The use of small organic molecules as catalysts offers a greener and often more cost-effective alternative to metal-based catalysts. For instance, L-proline has been successfully employed in the cross-aldol reaction of α-keto phosphonates and ketones to produce tertiary α-hydroxy phosphonates with high enantiomeric purity (up to 99% ee). nih.gov Similarly, quinine-derived primary amines have been utilized for the enantioselective synthesis of β-formyl-α-hydroxyphosphonates. nih.gov The development of novel organocatalysts with broader substrate scope and higher catalytic efficiency remains a significant research goal.
The use of chiral auxiliaries derived from readily available natural products is another established yet evolving strategy. Chiral alcohols like TADDOL, BINOL, and menthol (B31143) can be attached to the phosphorus reagent to induce stereoselectivity in reactions with carbonyl compounds. rsc.org Future work will likely focus on the design of new, more effective chiral auxiliaries that can be easily attached and subsequently removed under mild conditions.
Furthermore, enzymatic methods present a highly selective approach to obtaining optically active α-hydroxyphosphonates. nih.gov This can involve the kinetic resolution of racemic mixtures or the asymmetric reduction of α-keto phosphonates. nih.gov Research in this area is directed towards discovering and engineering enzymes with enhanced stability, broader substrate tolerance, and improved catalytic activity for large-scale applications.
| Method | Catalyst/Auxiliary | Key Features | Enantiomeric Excess (ee) |
| Organocatalysis | L-proline | Cross-aldol reaction of α-keto phosphonates and ketones | Up to 99% |
| Organocatalysis | 9-amino-9-deoxy-epi-quinine | Cross-aldol reaction of enolizable aldehydes and α-ketophosphonates | High to excellent |
| Chiral Auxiliaries | TADDOL, BINOL, menthol | Attached to the phosphorus reagent to control stereochemistry | Variable |
| Enzymatic Methods | Bacteria, fungi, lipases | Kinetic resolution or asymmetric reduction | High |
Exploration of New Catalytic Applications and Ligand Architectures
Beyond their direct biological applications, α-hydroxyphosphonates serve as versatile synthetic intermediates. tandfonline.comresearchgate.net Their functional groups can be transformed to access a variety of other valuable organophosphorus compounds, such as α-aminophosphonates and α-hydroxyphosphonic acids. tandfonline.com
A significant area of future research is the design and synthesis of novel ligands for asymmetric catalysis based on the alpha-phosphinylbenzyl alcohol scaffold. While the direct use of this compound as a ligand is not extensively documented, the broader class of chiral organophosphorus compounds is crucial in transition metal catalysis. mdpi.com The phosphinyl group and the hydroxyl group offer multiple coordination points that could be exploited in the design of new bidentate or polydentate ligands. These ligands could find applications in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations.
The development of organocatalysts derived from this compound is another intriguing possibility. The combination of the acidic P-OH group (in the phosphinic acid form) and the chiral backbone could lead to novel bifunctional catalysts for various organic reactions.
Integration with Advanced Reaction Technologies (e.g., Flow Chemistry, Electrochemistry)
To enhance the efficiency, safety, and scalability of the synthesis of this compound and its derivatives, researchers are turning to advanced reaction technologies.
Flow chemistry , or continuous flow processing, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated and high-throughput synthesis. The application of flow chemistry to the Pudovik and Abramov reactions, which are commonly used to synthesize α-hydroxyphosphonates, could lead to more controlled and reproducible processes. mdpi.com
Electrochemistry represents a powerful and sustainable tool for organic synthesis, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net Recent studies have demonstrated the electrochemical synthesis of α-hydroxy phosphine (B1218219) oxides through the reaction of diphenylphosphine (B32561) with aldehydes or ketones. beilstein-journals.org This metal-catalyst-free method, conducted at room temperature, highlights the potential of electrosynthesis in this field. beilstein-journals.org Further exploration of electrochemical methods for the synthesis and transformation of this compound is a promising avenue for future research.
| Technology | Advantages | Potential Application for this compound |
| Flow Chemistry | Improved control, safety, and scalability | Continuous synthesis via Pudovik or Abramov reactions |
| Electrochemistry | Avoids harsh reagents, sustainable | Direct synthesis of α-hydroxy phosphine oxides |
Discovery of Unexpected Reactivity and Transformative Chemical Processes
Serendipity often plays a crucial role in chemical discovery. Recent research has unveiled unexpected reactivity of α-hydroxy-benzylphosphonates. For instance, the condensation of dialkyl α-hydroxy-benzylphosphonates with dialkyl phosphites was found to unexpectedly yield phosphorylated α-hydroxy derivatives. acs.orgnih.gov This novel reaction involves the attack of the hydroxyl group of the α-hydroxyphosphonate on the phosphorus atom of the trivalent tautomer of the phosphite (B83602). acs.orgnih.gov
Such discoveries open up new avenues for the synthesis of complex organophosphorus compounds. Future research will likely focus on further elucidating the mechanisms of these unexpected reactions and exploring their synthetic potential. The investigation of the reactivity of this compound under various conditions (e.g., with different catalysts, under photochemical or electrochemical stimulation) could lead to the discovery of novel and transformative chemical processes. For example, the Arbuzov reaction of diethyl α-bromobenzylphosphonate with ethyl diphenylphosphinite has been shown to produce a phenylmethylene-phosphine oxide-phosphonate derivative. acs.orgnih.gov
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. Density Functional Theory (DFT) calculations have already been employed to support the proposed mechanisms of reactions involving α-hydroxyphosphonates. nih.gov
In the future, in silico methods will play a more predictive role. Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired biological activities or physical properties. Molecular modeling can be used to design novel ligands with specific binding affinities for target enzymes or receptors. Furthermore, quantum chemical calculations can predict the reactivity and stereoselectivity of new synthetic routes, thereby guiding experimental efforts and reducing the need for extensive trial-and-error optimization.
Sustainability and Environmental Impact Reduction in Synthesis and Application
"Green chemistry" principles are increasingly influencing the design of chemical syntheses. For the production of this compound and its derivatives, there is a strong emphasis on developing more environmentally friendly methods. tandfonline.com
This includes the use of greener solvents or even solvent-free conditions . tandfonline.com For example, the synthesis of α-hydroxyphosphonates has been achieved by grinding the reactants together in the absence of a solvent. nih.gov The use of microwave irradiation can also significantly reduce reaction times and energy consumption. mdpi.comnih.gov
The development of catalytic methods that utilize earth-abundant and non-toxic metals, or ideally, metal-free organocatalysts, is a key goal. researchgate.net Furthermore, research into the catalytic debenzylation of dibenzyl α-hydroxyphosphonates offers a greener route to the corresponding α-hydroxyphosphonic acids, avoiding the use of excess hydrochloric acid. tandfonline.com
| Green Chemistry Approach | Example/Benefit |
| Solvent-free synthesis | Grinding of reactants |
| Alternative energy sources | Microwave irradiation to reduce reaction times |
| Greener catalysts | Organocatalysts, earth-abundant metals |
| Waste reduction | Catalytic debenzylation instead of stoichiometric reagents |
| Atom economy | One-pot, multi-component reactions |
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to dose-response curves. Use ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Address outliers with Grubbs’ test and validate assumptions via residual plots .
Q. How can researchers reconcile conflicting reports on the environmental persistence of this compound?
- Methodological Answer : Conduct soil/water microcosm studies under standardized OECD guidelines. Measure half-life (t½) via LC-MS and compare degradation rates across studies using multivariate analysis. Factor in variables like microbial activity, UV exposure, and organic carbon content .
Method Development and Validation
Q. What strategies can be used to develop a robust analytical method for quantifying trace levels of this compound in biological samples?
Q. How can computational chemistry aid in predicting the reactivity of this compound with electrophilic agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
